molecular formula C27H23BrN2O3 B332726 BUTYL 4-[2-(4-BROMOPHENYL)QUINOLINE-4-AMIDO]BENZOATE

BUTYL 4-[2-(4-BROMOPHENYL)QUINOLINE-4-AMIDO]BENZOATE

Cat. No.: B332726
M. Wt: 503.4 g/mol
InChI Key: XZSFSEKJUPCMPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BUTYL 4-[2-(4-BROMOPHENYL)QUINOLINE-4-AMIDO]BENZOATE is a complex organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological activities and are widely used in pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 4-[2-(4-BROMOPHENYL)QUINOLINE-4-AMIDO]BENZOATE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification methods, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

BUTYL 4-[2-(4-BROMOPHENYL)QUINOLINE-4-AMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups in the molecule are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

BUTYL 4-[2-(4-BROMOPHENYL)QUINOLINE-4-AMIDO]BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of BUTYL 4-[2-(4-BROMOPHENYL)QUINOLINE-4-AMIDO]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety in the compound can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the bromophenyl group may enhance the compound’s binding affinity to certain proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BUTYL 4-[2-(4-BROMOPHENYL)QUINOLINE-4-AMIDO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butyl ester group enhances its lipophilicity, potentially improving its bioavailability and cellular uptake compared to similar compounds.

Properties

Molecular Formula

C27H23BrN2O3

Molecular Weight

503.4 g/mol

IUPAC Name

butyl 4-[[2-(4-bromophenyl)quinoline-4-carbonyl]amino]benzoate

InChI

InChI=1S/C27H23BrN2O3/c1-2-3-16-33-27(32)19-10-14-21(15-11-19)29-26(31)23-17-25(18-8-12-20(28)13-9-18)30-24-7-5-4-6-22(23)24/h4-15,17H,2-3,16H2,1H3,(H,29,31)

InChI Key

XZSFSEKJUPCMPC-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br

Origin of Product

United States

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